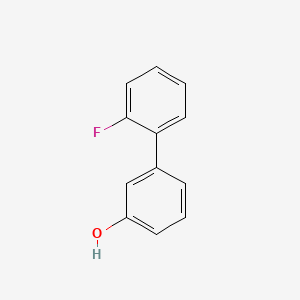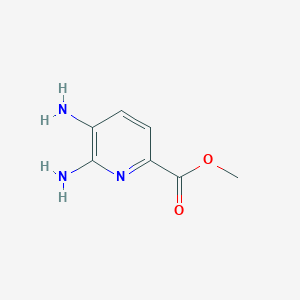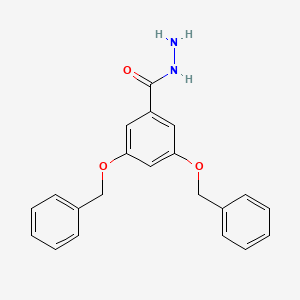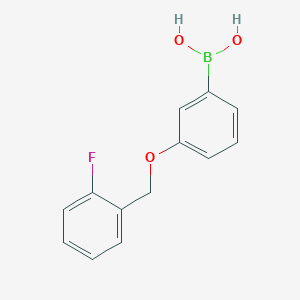
(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
Übersicht
Beschreibung
“(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid” is a compound with the molecular formula C13H12BFO3 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group . The compound contains two tert-butyl urea groups, each connected to a benzene ring through a methylene group .
Synthesis Analysis
Boronic acids and their derivatives have been widely studied in medicinal chemistry, especially after the discovery of the drug bortezomib . The synthetic processes used to obtain these active compounds are also referred . Protodeboronation of pinacol boronic esters has been reported .Molecular Structure Analysis
The compound exists as an almost centrosymmetric dimer of two crystallographically independent molecules linked by hydrogen bonds . The B(OH)2 groups are slightly twisted from the plane of the benzene ring .Chemical Reactions Analysis
A combined experimental and computational study suggests that a reduction in the entropy of activation in the solid state can lead to the protodeboronation of boronic acids .Physical and Chemical Properties Analysis
The compound has a molecular weight of 246.04 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 427.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
Intermediate in Organic Synthesis
Catalysts in Amide Formation
Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts, including derivatives of phenylboronic acids, have been synthesized for direct amide formation between carboxylic acids and amines. These catalysts are efficient and operate under ambient conditions (K. Arnold et al., 2008).
Nanotechnology and Sensor Development
Optical Modulation in Nanotubes
Phenyl boronic acids, including 3-fluorophenyl boronic acids, have been used to modulate the optical properties of single-walled carbon nanotubes (SWNT). These are applied in saccharide recognition, leveraging the unique properties of boronic acids for sensing applications (B. Mu et al., 2012).
Boronic Acid-Functionalized Nanoparticles
These nanoparticles are synthesized for applications as optical nanosensors for carbohydrates, demonstrating the versatility of boronic acids in creating sensitive and selective detection systems (C. Cannizzo et al., 2005).
Biochemistry and Medicine
Fluorescence Sensing of Biomolecules
Boronic acids, including phenylboronic acids, are used as fluorescence sensors for detecting bioactive substances like carbohydrates, dopamine, and various ions. This has significant implications in medical diagnostics and biochemistry (S. Huang et al., 2012).
Structural Analysis and Reactivity
Studies on boronic acid-diol complexation have led to insights into their binding affinity and reactivity, which are crucial in developing applications in sensing, drug delivery, and materials chemistry (William L. A. Brooks et al., 2018).
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Phenylboronic acids, a class of compounds to which it belongs, are known to participate in cross-coupling reactions . They serve as a source of a phenyl group in these reactions .
Biochemical Pathways
Phenylboronic acids, however, are known to be involved in various reactions, such as the Suzuki reaction, where they couple with vinyl halides to produce phenyl alkenes .
Result of Action
The general class of phenylboronic acids is known to participate in cross-coupling reactions, which can lead to the formation of various organic compounds .
Safety and Hazards
Zukünftige Richtungen
Boronic acids and their derivatives have been growing in interest for their potential applications in various fields, especially in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Biochemische Analyse
Biochemical Properties
(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound interacts with the active sites of proteasomes, inhibiting their function and thereby affecting protein degradation pathways . Additionally, this compound can form reversible covalent bonds with diols, which are present in many biomolecules, including carbohydrates and nucleotides .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting proteasomes, this compound can lead to the accumulation of ubiquitinated proteins, which can trigger cell cycle arrest and apoptosis . This makes this compound a potential candidate for cancer therapy, as it can induce cell death in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of proteasome activity. It binds to the catalytic sites of the proteasome, forming a reversible covalent bond with the threonine residue in the active site . This binding prevents the proteasome from degrading target proteins, leading to the accumulation of these proteins within the cell . Additionally, this compound can interact with other biomolecules, such as nucleotides and carbohydrates, through its boronic acid moiety, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to sustained inhibition of proteasome activity, resulting in prolonged cell cycle arrest and apoptosis . In in vitro studies, the compound has shown consistent effects on cellular function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the proteasome degradation pathway . The compound can also affect metabolic flux and metabolite levels by inhibiting the degradation of specific proteins . This can lead to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with proteasomes and other biomolecules . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in inhibiting proteasome activity and affecting cellular processes .
Eigenschaften
IUPAC Name |
[3-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-13-7-2-1-4-10(13)9-18-12-6-3-5-11(8-12)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTYKSHXZNSHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584616 | |
| Record name | {3-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-13-1 | |
| Record name | B-[3-[(2-Fluorophenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






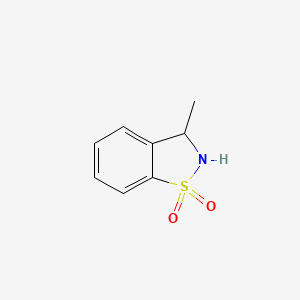


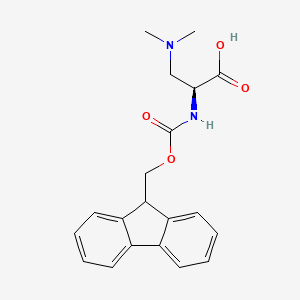
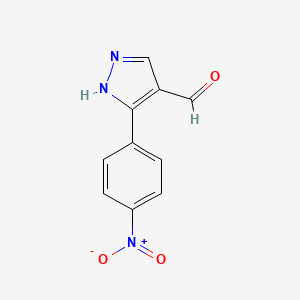
![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)
